BenchChemオンラインストアへようこそ!

(1R)-AZD-1480

Chiral pharmacology Stereoselective kinase inhibition Preclinical reproducibility

Ensure experimental reproducibility with (1R)-AZD-1480 (CAS 935666-99-2), the precisely characterized (1R) enantiomer of ATP-competitive JAK1/2 inhibitor AZD-1480. Unlike racemic AZD-1480 or alternative JAK inhibitors, this single isomer eliminates stereochemical variables in SAR, chiral selectivity, and metabolic stability studies. Ideal for JAK2 V617F mutant profiling and resistance mechanism research. For research use only; not for human use.

Molecular Formula C14H14ClFN8
Molecular Weight 348.76 g/mol
CAS No. 935666-88-9
Cat. No. B1684625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-AZD-1480
CAS935666-88-9
Synonyms5-chloro-N2-(1-(5-fluoropyrimidin-2-yl)ethyl)-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine
AZD 1480
AZD-1480
AZD1480
Molecular FormulaC14H14ClFN8
Molecular Weight348.76 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=N3)F
InChIInChI=1S/C14H14ClFN8/c1-7-3-11(24-23-7)21-13-10(15)6-19-14(22-13)20-8(2)12-17-4-9(16)5-18-12/h3-6,8H,1-2H3,(H3,19,20,21,22,23,24)/t8-/m0/s1
InChIKeyPDOQBOJDRPLBQU-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-AZD-1480: A Structurally Defined Chiral JAK1/2 Inhibitor for Preclinical Oncology and Myeloproliferative Neoplasm Research


(1R)-AZD-1480 (CAS: 935666-99-2) is the defined (1R) chiral isomer of AZD-1480, an ATP-competitive inhibitor of Janus-associated kinases JAK1 and JAK2 . The parent compound AZD-1480 demonstrates potent JAK2 inhibition with an IC₅₀ of 0.26 nM in cell-free enzymatic assays and approximately 5-fold selectivity over JAK1 (IC₅₀ = 1.3 nM), with further selectivity against JAK3 and Tyk2 [1]. AZD-1480 has been evaluated in Phase I clinical trials for myelofibrosis and solid malignancies, with established pharmacokinetic and pharmacodynamic profiles in human subjects [2]. The defined (1R) stereoisomer enables investigators to procure a precisely characterized molecular entity for rigorous structure-activity relationship studies, chiral selectivity assessments, and preclinical investigations where stereochemical purity is essential for data reproducibility.

Why (1R)-AZD-1480 Cannot Be Interchanged with Racemic AZD-1480 or Alternative JAK Inhibitors Without Compromising Experimental Validity


Generic substitution of (1R)-AZD-1480 with racemic AZD-1480, its (1S) enantiomer, or alternative JAK inhibitors introduces scientifically consequential variables. First, AZD-1480 and its defined stereoisomers are research tools not approved for human therapeutic use; procurement of the correct stereochemically defined entity is essential for reproducing published preclinical findings. Second, JAK inhibitors exhibit distinct selectivity profiles across the JAK family (JAK1, JAK2, JAK3, Tyk2) that directly impact experimental outcomes: AZD-1480 demonstrates a JAK2/JAK1 selectivity ratio of approximately 5-fold (IC₅₀: 0.26 nM vs 1.3 nM) , whereas ruxolitinib exhibits comparable JAK1/2 inhibition, and tofacitinib shows pan-JAK activity. Third, in Ba/F3 cellular proliferation models expressing JAK2 V617F, AZD-1480 and ruxolitinib demonstrate distinct potency and selectivity indices relative to wild-type JAK2 [1]. Fourth, cross-resistance patterns vary substantially among JAK inhibitors: in vitro drug screening identified 211 amino acid substitutions conferring resistance to ruxolitinib, with observed cross-resistance to AZD-1480, CYT-387, and lestaurtinib—but not to fedratinib [2]. These biochemical, cellular, and resistance-profile distinctions underscore why (1R)-AZD-1480 and AZD-1480 are not functionally interchangeable with other JAK inhibitors for rigorous scientific investigation.

(1R)-AZD-1480: Quantified Differentiation Evidence for Procurement Decision-Making


Defined (1R) Chiral Stereochemistry Enables Reproducible Structure-Activity Studies Not Achievable with Racemic Material

(1R)-AZD-1480 (CAS 935666-99-2) is the specifically isolated (1R) chiral isomer of AZD-1480 . The parent compound AZD-1480 (CAS 935666-88-9) is typically supplied as a racemic mixture or as the (1S) enantiomer in commercial preparations . For studies investigating stereoselective target engagement, off-target binding, or enantiomer-specific pharmacokinetics, the defined (1R) isomer provides a molecularly characterized comparator that racemic material cannot offer. Without defined stereochemistry, interpretation of potency shifts, metabolic stability differences, or differential toxicity profiles between enantiomers is confounded by the presence of multiple stereoisomeric species in the test article.

Chiral pharmacology Stereoselective kinase inhibition Preclinical reproducibility JAK-STAT signaling

JAK2 Selectivity Profile: 5-Fold Selectivity over JAK1 Distinguishes AZD-1480 from Pan-JAK Inhibitors Like Tofacitinib

In cell-free enzymatic assays, AZD-1480 demonstrates a JAK2 IC₅₀ of 0.26 nM compared to a JAK1 IC₅₀ of 1.3 nM, yielding approximately 5-fold selectivity for JAK2 over JAK1 . This selectivity profile contrasts with tofacitinib (CP-690,550), which exhibits pan-JAK inhibition with IC₅₀ values of 3.2 nM (JAK1), 4.1 nM (JAK2), and 1.6 nM (JAK3) in enzymatic assays . AZD-1480 also demonstrates further selectivity against JAK3 and Tyk2, with cellular proliferation assays in engineered Ba/F3 cells confirming functional selectivity across the JAK family [1]. The JAK2-preferential profile positions AZD-1480 as a tool for interrogating JAK2-dependent signaling with reduced concomitant JAK1 inhibition.

JAK2-selective inhibition Kinase selectivity profiling Myeloproliferative neoplasms Off-target minimization

Cellular Antiproliferative Activity in JAK2 V617F-Driven Ba/F3 Cells: Comparable Potency to Ruxolitinib with Distinct Selectivity Index

In Ba/F3 cells engineered to express JAK2 V617F, a driver mutation in myeloproliferative neoplasms, AZD-1480 exhibits an antiproliferative IC₅₀ of 1000 nM [1]. Ruxolitinib (INCB018424), the FDA-approved JAK1/2 inhibitor for myelofibrosis, shows an IC₅₀ of 310 nM in the same assay system. The V617F/WT selectivity ratio (ratio of IC₅₀ in Ba/F3-JAK2WT cells to IC₅₀ in Ba/F3-JAK2V617F cells) is 2.3 for AZD-1480 compared to 2.0 for ruxolitinib, indicating slightly greater discrimination between mutant and wild-type JAK2-driven proliferation. Notably, AZD-1480 lacks the water-mediated interaction with Gly993 observed with NS-018, suggesting a distinct binding mode within the ATP-binding pocket [1].

JAK2 V617F mutation Myeloproliferative neoplasm models Cellular proliferation assays Kinase inhibitor benchmarking

Cross-Resistance Pattern Distinct from Fedratinib: In Vitro Resistance Profiling Reveals Class-Specific Differences

In an in vitro drug resistance screen, 211 amino acid substitutions in JAK2 were identified that confer resistance to ruxolitinib [1]. These ruxolitinib-resistant JAK2 mutants exhibited cross-resistance to AZD-1480, CYT-387 (momelotinib), and lestaurtinib. In contrast, fedratinib (TG101348), which targets a substrate-binding site in JAK2 distinct from the ATP-binding pocket targeted by ATP-competitive inhibitors, prevented the emergence of resistance and retained activity against ruxolitinib-resistant mutants [1]. This finding establishes that AZD-1480 belongs to a resistance class (ATP-competitive JAK2 inhibitors susceptible to acquired resistance via ATP-pocket mutations) that is mechanistically distinct from fedratinib.

Acquired resistance mechanisms JAK inhibitor cross-resistance Kinase inhibitor resistance profiling Myeloproliferative neoplasm therapy

Clinical Pharmacodynamic Evidence: STAT3 Phosphorylation Inhibition Correlates with Plasma Exposure in Human Subjects

In a Phase I clinical study of 35 patients with myelofibrosis receiving AZD-1480 at doses ranging from 2.5 to 70 mg QD or 10-15 mg BID, pharmacodynamic analysis of circulating granulocytes demonstrated maximum inhibition of phosphorylated STAT3 (pSTAT3) occurring 1-2 hours after dosing, coinciding with peak plasma concentration (Cₘₐₓ) [1]. AZD-1480 exhibited rapid absorption and elimination with a mean terminal half-life of 2.45 to 8.06 hours, without accumulation after repeated daily dosing for 28 days [1]. Four of 35 patients (11.4%) showed evidence of clinical improvement based on IWG-MRT 2006 response criteria. This clinical PK/PD dataset establishes in vivo target engagement validation for AZD-1480 in a relevant patient population, distinguishing it from preclinical-only JAK2 tool compounds lacking human pharmacodynamic evidence.

Target engagement biomarkers JAK-STAT pathway inhibition Pharmacodynamic validation Phase I clinical pharmacology

Chemical Tool for STAT3-Dependent Tumor Models: In Vivo Efficacy Demonstrated in Glioblastoma and Solid Tumor Xenografts

In preclinical in vivo studies, AZD-1480 demonstrated STAT3 phosphorylation inhibition in human solid tumor and multiple myeloma xenograft models . In human and murine glioma models, AZD-1480 effectively inhibited both constitutive and inducible phosphorylation of JAK1, JAK2, and STAT3, resulting in reduced cellular proliferation and apoptosis induction . In vivo, AZD-1480 inhibited subcutaneous xenograft tumor growth and prolonged survival in mice bearing intracranial glioblastoma (GBM) tumors via STAT3 pathway suppression . Additional studies demonstrated that AZD-1480 inhibits tumor angiogenesis, local metastasis, and pulmonary infiltration of myeloid cells through modulation of the tumor microenvironment . This in vivo efficacy profile distinguishes AZD-1480 as a validated chemical probe for interrogating JAK/STAT3-dependent tumor biology in animal models.

STAT3 inhibition Glioblastoma models Tumor microenvironment In vivo pharmacology

(1R)-AZD-1480: Optimal Research and Industrial Application Scenarios Based on Quantified Evidence


Chiral Selectivity and Enantiomer-Specific Pharmacology Studies

Investigators conducting structure-activity relationship (SAR) studies requiring defined stereochemistry should utilize (1R)-AZD-1480 (CAS 935666-99-2) as a precisely characterized single-enantiomer comparator to racemic AZD-1480 or the (1S) enantiomer . This application is essential for studies evaluating stereoselective target engagement, differential off-target binding, enantiomer-specific metabolic stability, or chiral-dependent toxicity profiles. The defined (1R) stereochemistry eliminates confounding variables introduced by racemic mixtures, enabling rigorous interpretation of potency shifts and pharmacokinetic differences attributable to stereochemistry.

JAK2 V617F-Driven Myeloproliferative Neoplasm Preclinical Modeling

Researchers developing preclinical models of JAK2 V617F-positive myeloproliferative neoplasms should consider AZD-1480 for studies requiring comparative pharmacology across JAK inhibitors. In Ba/F3-JAK2V617F cellular models, AZD-1480 demonstrates an antiproliferative IC₅₀ of 1000 nM with a V617F/WT selectivity ratio of 2.3, compared to ruxolitinib (IC₅₀ 310 nM, selectivity ratio 2.0) [1]. This distinct potency and selectivity profile enables investigators to benchmark novel compounds or combination strategies against an ATP-competitive JAK2 inhibitor with well-characterized cellular activity in the V617F mutant context.

Acquired Resistance Mechanism Studies and Combination Strategy Development

Laboratories investigating mechanisms of acquired resistance to JAK inhibitors should employ AZD-1480 as a representative ATP-competitive JAK2 inhibitor with established cross-resistance to ruxolitinib-resistant JAK2 mutants (211 characterized amino acid substitutions) [2]. In contrast, fedratinib (a substrate-site JAK2 inhibitor) retains activity against these mutants. AZD-1480 serves as an essential comparator for studies evaluating whether novel JAK2 inhibitors or combination regimens overcome ATP-pocket-mediated resistance mechanisms or exhibit cross-resistance profiles similar to the ATP-competitive class.

STAT3-Dependent Oncology Models with Human PK/PD-Validated Target Engagement

Preclinical oncology research programs requiring in vivo JAK/STAT3 pathway inhibition with established human pharmacokinetic and pharmacodynamic validation should prioritize AZD-1480. Clinical data confirm maximum pSTAT3 inhibition occurs 1-2 hours post-dose with a half-life of 2.45-8.06 hours [3], while preclinical studies demonstrate in vivo efficacy in subcutaneous and intracranial glioblastoma xenograft models, tumor angiogenesis inhibition, and metastasis suppression . This combination of human PD biomarker validation and published in vivo efficacy distinguishes AZD-1480 for translational research applications where dose selection and target engagement benchmarks are informed by clinical data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R)-AZD-1480

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.